5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

c-Met Kinase Inhibition Hepatocellular Carcinoma

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (CAS 417722-21-5) is a heterocyclic organic compound with the molecular formula C16H15N3O3 and a molecular weight of 297.31 g/mol. It functions as a receptor tyrosine kinase (RTK) inhibitor, with reported activity against c-Met and VEGFR2.

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
CAS No. 417722-21-5
Cat. No. B3136493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine
CAS417722-21-5
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)N
InChIInChI=1S/C16H15N3O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3,(H2,17,19)
InChIKeyNBFPSAKAPKBKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (CAS 417722-21-5) – A Differentiated Quinoline-Based Kinase Inhibitor Scaffold


5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (CAS 417722-21-5) is a heterocyclic organic compound with the molecular formula C16H15N3O3 and a molecular weight of 297.31 g/mol . It functions as a receptor tyrosine kinase (RTK) inhibitor, with reported activity against c-Met and VEGFR2 . The compound is a pyridine bioisostere of cabozantinib and serves as a core scaffold for the development of more potent and selective kinase inhibitors, such as ONO-7475 .

Why Generic Substitution of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is High-Risk: Evidence of Scaffold-Specific Activity and Selectivity


The biological activity and selectivity of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine are highly dependent on the precise substitution pattern of the quinoline and pyridine rings. Even minor structural changes can drastically alter its kinase inhibition profile. For example, replacing the central pyridine ring with a trimethylpyridine (as in 'compound 3') completely abrogates c-Met inhibitory activity (4% inhibition vs. 94% for the target compound at 1 µM) [1]. Furthermore, the compound's weak inhibition of UFO kinase (IC50 > 10,000 nM) [2] indicates a degree of target selectivity that may be lost with a different core structure. Therefore, substituting this specific scaffold with a structurally similar but unvalidated analog introduces significant risk of experimental failure and wasted resources.

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (417722-21-5): Quantitative Evidence Guide for Differentiated Procurement Decisions


Comparable c-Met Kinase Inhibition Potency to Cabozantinib with Enhanced Downstream Cellular Efficacy

The target compound ('compound 4') demonstrated potent inhibition of the c-Met kinase, with an IC50 value of 4.9 nM. This is comparable to the clinically approved c-Met/VEGFR2 inhibitor cabozantinib, which showed an IC50 of 5.4 nM in the same assay [1]. This head-to-head comparison validates the compound's on-target potency.

c-Met Kinase Inhibition Hepatocellular Carcinoma

Superior Anti-Proliferative Activity Against Hepatocellular Carcinoma (HCC) and Non-Small Cell Lung Cancer (NSCLC) Cell Lines vs. Cabozantinib

In cell-based assays, the target compound exhibited significantly better anti-proliferative activity than cabozantinib across multiple cancer cell lines. The IC50 values for Hep3B (HCC) cell proliferation were 15.4 µM for the target compound versus 23.6 µM for cabozantinib [1]. Against A549 (NSCLC) cells, the target compound had an IC50 of 12.4 µM compared to cabozantinib's 37.3 µM [1].

Anti-proliferative Hepatocellular Carcinoma Non-Small Cell Lung Cancer

Improved Tumor Selectivity Profile in Hepatocellular Carcinoma Models Compared to Cabozantinib

The tumor selectivity (TS) of the target compound toward hepatocellular carcinoma (HCC) cell lines was found to be higher than that of cabozantinib. TS was calculated as the ratio of the IC50 value on cancer cells versus normal H6c7 epithelial cells [1]. A higher TS indicates a preferential effect on cancer cells over normal cells, suggesting a potentially improved safety margin.

Tumor Selectivity Hepatocellular Carcinoma Safety Profile

Weak Inhibition of UFO Kinase Suggests a Potentially Favorable Selectivity Window

In a binding assay using an Alexa Fluor 647-labeled tracer, the target compound exhibited an IC50 greater than 10,000 nM for the Tyrosine-protein kinase receptor UFO [1]. This weak affinity suggests that the compound does not significantly engage this particular kinase at concentrations relevant for c-Met inhibition.

Kinase Selectivity UFO Kinase Off-target Effects

Validated Core Scaffold for the Clinical-Stage AXL/MER Inhibitor ONO-7475 (Tamnorzatinib)

The target compound serves as the core scaffold for ONO-7475 (also known as tamnorzatinib), a potent and selective AXL/MER tyrosine kinase inhibitor currently in clinical development for acute leukemias [1]. This demonstrates that the 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine scaffold is not only biologically active but also possesses drug-like properties that have supported progression into human trials.

AXL MER Clinical Candidate Scaffold Validation

High-Impact Application Scenarios for 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (417722-21-5) Based on Differentiated Evidence


Lead Optimization for Hepatocellular Carcinoma (HCC) Therapeutics

The compound's superior anti-proliferative activity and higher tumor selectivity against HCC cell lines compared to cabozantinib [1] make it an ideal starting point for medicinal chemistry programs targeting HCC. Researchers can leverage this scaffold to design novel c-Met inhibitors with improved safety and efficacy profiles.

Mechanistic Studies of c-Met-Driven Oncogenesis in NSCLC

With a 3-fold higher potency than cabozantinib in A549 NSCLC cell proliferation assays [1], this compound serves as a more potent tool for dissecting c-Met signaling pathways in NSCLC models. Its defined selectivity profile [2] reduces experimental noise from off-target effects.

Development of Selective AXL/MER Kinase Inhibitors

As the core scaffold of the clinical candidate ONO-7475 [3], this compound provides a direct entry into a validated chemical space for AXL/MER inhibition. Structure-activity relationship (SAR) studies using this scaffold can accelerate the discovery of next-generation AXL/MER inhibitors for oncology applications.

Comparative Kinase Profiling and Selectivity Screens

The documented weak inhibition of UFO kinase (IC50 > 10,000 nM) [2] establishes a baseline selectivity profile. This compound can be used as a reference standard in broader kinome-wide selectivity assays to benchmark the off-target profiles of more potent derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.